methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate
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Overview
Description
methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic compound with significant applications in synthetic organic chemistry and bioscience. This compound is known for its role in glycosylation processes and its utility in the synthesis of sialic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate typically involves multiple stepsThe reaction conditions often require the use of solvents like chloroform and reagents such as acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes under controlled temperatures to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common to verify the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution where nucleophiles replace acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiophenol in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as deacetylated or reduced forms, which can be further utilized in synthetic pathways .
Scientific Research Applications
methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex carbohydrates and glycosides.
Biology: Plays a role in the study of glycosylation processes and cell signaling.
Industry: Utilized in the production of biochemical reagents and as an intermediate in various chemical syntheses
Mechanism of Action
The mechanism of action of methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate involves its interaction with specific molecular targets, primarily enzymes involved in glycosylation. The compound acts as a substrate or inhibitor in these enzymatic reactions, affecting the synthesis and modification of glycoproteins and glycolipids .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-Acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-2-S-phenyl-2-thio-D-glycero-D-galacto-2-nonulopyranosylonate
- Methyl 4,7,8,9-tetra-O-acetyl-N-acetylneuraminate
- N-Acetylneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate
Uniqueness
methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate is unique due to its specific structure that allows for selective glycosylation reactions. Its acetylated form provides stability and reactivity, making it a valuable intermediate in synthetic organic chemistry .
Properties
IUPAC Name |
methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO12/c1-9(22)21-14-7-15(20(27)28-6)33-19(17(14)31-12(4)25)18(32-13(5)26)16(30-11(3)24)8-29-10(2)23/h7,14,16-19H,8H2,1-6H3,(H,21,22)/t14-,16-,17+,18?,19+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNMGCUXSSBBFL-KEVQOFRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C=C(OC(C1OC(=O)C)C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1C=C(O[C@H]([C@@H]1OC(=O)C)C([C@H](COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858085 |
Source
|
Record name | methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173467-18-0 |
Source
|
Record name | methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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